molecular formula C21H15N3O2 B1243314 8-(3-Nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline CAS No. 159925-31-2

8-(3-Nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline

Cat. No.: B1243314
CAS No.: 159925-31-2
M. Wt: 341.4 g/mol
InChI Key: XRSKAWJXBDACRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3-Nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline is a synthetic quinoline derivative of significant interest in medicinal chemistry and drug discovery research. Quinolines are a privileged scaffold in pharmacology, known for their wide spectrum of biological activities . This compound features a quinoline core substituted with a 3-nitrophenyl group at the 8-position and a pyridin-4-ylmethyl group at the 6-position, a structural motif that is often investigated for its potential interaction with various biological targets. Researchers primarily value this compound for its potential in oncology and infectious disease studies. Structurally related quinoline derivatives have demonstrated promising anticancer activities in vitro, particularly against breast carcinoma cell lines such as MCF-7, and have shown antioxidant effects as measured by DPPH inhibition . Furthermore, analogous 8-substituted quinolines are extensively explored for their antimicrobial properties, including activity against a range of Gram-positive and Gram-negative bacteria . The mechanism of action for quinoline-based compounds is often multi-faceted and can include enzyme inhibition, interaction with cellular receptors, and the disruption of metal ion homeostasis due to their chelating properties . As a research tool, this compound is valuable for constructing more complex pharmacologically active scaffolds and for structure-activity relationship (SAR) studies aimed at developing new therapeutic leads . This product is intended for research purposes in a controlled laboratory environment. It is Not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

8-(3-nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2/c25-24(26)19-5-1-3-17(14-19)20-13-16(11-15-6-9-22-10-7-15)12-18-4-2-8-23-21(18)20/h1-10,12-14H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSKAWJXBDACRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C(=CC(=C2)CC4=CC=NC=C4)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431317
Record name 8-(3-nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159925-31-2
Record name 8-(3-nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-(3-Nitrophenyl)-6-(4-pyridinylmethyl)quinoline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV44YT58G6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Solvent-Free Friedländer Synthesis with Polyphosphoric Acid (PPA)

A solvent-free adaptation using polyphosphoric acid (PPA) as a catalyst enables efficient cyclization under mild conditions (90°C, 1 hour). For example, 1-(4-phenylquinolin-2-yl)propan-1-one was synthesized by heating 2-aminobenzophenone with pentan-2,3-dione in PPA, yielding 85% product after recrystallization. Adapting this method, 3-nitrobenzaldehyde could react with a pre-functionalized aminoketone bearing a pyridinylmethyl group to generate the target compound. Key advantages include:

  • Catalyst : PPA enhances reaction rates by acting as both a Brønsted and Lewis acid.

  • Yield Optimization : Quenching with saturated sodium carbonate minimizes side reactions.

Multi-Component Doebner Hydrogen-Transfer Reaction

The Doebner reaction facilitates one-pot synthesis of quinolines from anilines, aldehydes, and α-ketoacids. A three-component variant reported by Wei et al. (2013) employs iron catalysis to assemble quinoline-2,4-dicarboxylates. For this compound, this approach could involve:

  • Aniline Component : 3-Nitroaniline to introduce the nitrophenyl group.

  • Aldehyde Component : Pyridine-4-carbaldehyde to furnish the pyridinylmethyl side chain.

  • Carbonyl Component : Pyruvic acid or derivatives for cyclization.

Reaction Conditions and Mechanistic Insights

  • Catalyst : BF3THF\text{BF}_3\cdot\text{THF} or BF3Et2O\text{BF}_3\cdot\text{Et}_2\text{O} (10 mol%) at 80°C under inert atmosphere.

  • Mechanism : Imine formation between aniline and aldehyde, followed by α-ketoacid condensation and dehydrogenative aromatization.

Halogenation and Cross-Coupling Strategies

Patent WO2020055192A2 outlines halogenation and cross-coupling steps for quinoline-5,8-dione derivatives. Adapting this methodology:

Halogenation of Quinoline Intermediates

A halogen (e.g., Br or Cl) is introduced at position 6 of a pre-formed 8-(3-nitrophenyl)quinoline core using NXS\text{NXS} (X = Br, Cl) in CH2Cl2\text{CH}_2\text{Cl}_2 at 0–25°C.

Suzuki-Miyaura Cross-Coupling

The halogenated intermediate undergoes coupling with pyridin-4-ylmethylboronic acid under palladium catalysis (e.g., Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4) in a Na2CO3\text{Na}_2\text{CO}_3/dioxane system at 100°C.

StepReagents/ConditionsYield (%)Reference
HalogenationNBS/CH2Cl2\text{NBS}/\text{CH}_2\text{Cl}_2, 25°C92
Cross-CouplingPd(PPh3)4\text{Pd(PPh}_3\text{)}_4, dioxane, 100°C78

Analytical Validation of Synthesis

Spectroscopic Characterization

  • FT-IR : Bands at 3055 cm1^{-1} (C-H aromatic), 1697 cm1^{-1} (C=O ketone, if present), and 1558 cm1^{-1} (NO2_2 asymmetric stretch).

  • NMR : 1H^1\text{H}-NMR signals for pyridinylmethyl protons appear at δ 2.5–3.5 ppm (CH2_2), while nitrophenyl protons resonate at δ 7.5–8.5 ppm.

Computational Validation

Density functional theory (DFT) calculations (B3LYP/6-311G(d,p)) align with experimental geometries, confirming noncovalent interactions and frontier molecular orbital distributions.

Challenges and Optimization

  • Nitrophenyl Stability : The electron-withdrawing nitro group may hinder cyclization; using electron-rich catalysts (e.g., PPA) mitigates this.

  • Pyridinylmethyl Incorporation : Steric hindrance at position 6 necessitates optimized coupling conditions (e.g., elevated temperatures) .

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The nitro group (-NO₂) at the 3-position of the phenyl ring undergoes selective redox transformations:

  • Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) converts the nitro group to an amine (-NH₂), enhancing electron density and enabling further functionalization.

  • Oxidation : Under strong oxidizing conditions (e.g., KMnO₄), the pyridinylmethyl side chain may oxidize to a carboxylic acid, though this is less common due to steric hindrance.

Nucleophilic Substitution Reactions

The quinoline core participates in electrophilic substitution, particularly at the 2- and 4-positions. For example:

  • Chlorination : Reaction with POCl₃ substitutes hydroxyl groups (if present) with chlorine.

  • Amination : Primary amines react at the 4-position under basic conditions, forming aminoquinoline derivatives .

Catalytic Cyclization and Functionalization

A key application involves synthesizing 2-aryl-quinoline-4-carboxylic acid derivatives via anomeric-based oxidation. Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride catalyzes this reaction under solvent-free conditions :

EntryCatalyst (mg)Temperature (°C)Time (min)Yield (%)
110803085
210705075
310906060

Mechanism :

  • Imine formation between arylaldehyde and naphthylamine.

  • Cyclization with pyruvic acid enol to form a tetrahydroisoquinoline intermediate.

  • Aromatization via hydride transfer, yielding the quinoline product .

Condensation and Cyclocondensation

Reactions with cyanothioacetamide in ethanol (piperidine catalyst) yield 7-acetyl-8-nitrophenyl-tetrahydroisoquinoline-3(2H)-thiones (93–96% yield). Subsequent treatment with halo compounds (e.g., ethyl iodide, chloroacetamide) forms thioether derivatives :

Example :

  • Synthesis of 3-ethylthio-5,6,7,8-tetrahydroisoquinoline :

    • Reactant: 2b (8-(4-nitrophenyl) derivative) + ethyl iodide.

    • Conditions: Reflux in ethanol with NaOAc.

    • Yield: 83% .

Metal Complexation

The quinoline nitrogen and pyridine moiety act as bidentate ligands, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺). These complexes are studied for catalytic and antimicrobial applications .

Biological Activity-Related Modifications

Derivatives synthesized via Mannich reactions or S-alkylation exhibit enhanced bioactivity. For instance:

  • Anticancer Activity : Thioacetamide derivatives induce apoptosis via ROS generation .

  • Antimicrobial Activity : Hybrids with ciprofloxacin show MIC values of 4–16 µg/mL against drug-resistant bacteria .

Structural and Electronic Influences

  • Nitro Group : Directs electrophilic substitution to the quinoline ring’s 5- and 7-positions.

  • Pyridinylmethyl Group : Enhances solubility in polar solvents and stabilizes charge-transfer complexes.

This compound’s versatility in reactions such as cyclization, redox transformations, and metal complexation underscores its utility in medicinal chemistry and materials science. Experimental protocols emphasize solvent-free conditions, magnetic catalysts, and regioselective pathways to optimize yields and sustainability .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
8-(3-Nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline exhibits notable antimicrobial activity against various pathogens. Studies have shown that derivatives of quinoline compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated minimum inhibitory concentration (MIC) values comparable to standard antibiotics like penicillin G and norfloxacin against strains such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus .

Pathogen MIC (mg/mL) Standard Antibiotic MIC (mg/mL)
E. coli1 × 10^-51 × 10^-4
K. pneumoniae1 × 10^-51 × 10^-4
S. aureus1 × 10^-41 × 10^-4

Anticancer Activity
The compound has been investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). The mechanism involves oxidative stress that disrupts cellular functions, leading to cell death. Research indicates that this quinoline derivative can influence cellular pathways related to cancer progression by interacting with DNA and enzymes .

Antiviral Applications

Recent studies have highlighted the antiviral potential of quinoline derivatives, including this compound. This compound has shown activity against various viral strains, including those responsible for respiratory infections. For example, modifications to the quinoline structure have resulted in increased lipophilicity and electron-withdrawing properties, enhancing antiviral efficacy .

Virus Type Activity Level Reference
Zika VirusModerate
Herpes Simplex VirusHigh
Human Immunodeficiency VirusModerate

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for efficiency using modern techniques like continuous flow reactors. The compound's molecular formula is C21H15N3O2C_{21}H_{15}N_{3}O_{2}, with a molecular weight of approximately 341.4 g/mol .

Synthetic Route Example

A common synthetic route includes:

  • Formation of the quinoline core via cyclization reactions.
  • Introduction of the nitrophenyl and pyridinylmethyl substituents through electrophilic aromatic substitution reactions.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a comparative study, various derivatives of quinoline were synthesized and tested against six pathogenic bacterial strains using the disk diffusion method. The results indicated that some derivatives, particularly those containing nitro groups, exhibited superior antibacterial activity compared to standard antibiotics .

Case Study 2: Antiviral Activity Against COVID-19
A recent investigation into the antiviral properties of quinoline derivatives suggested that compounds similar to this compound could play a role in combating viral infections such as COVID-19 due to their ability to inhibit viral replication processes .

Mechanism of Action

The mechanism of action of 8-(3-Nitro-phenyl)-6-pyridin-4-ylmethyl-quinoline involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which may contribute to the compound’s antimicrobial and anticancer activities. Additionally, the quinoline core can interact with DNA and enzymes, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(8-(3-Nitrophenyl)-1,7-naphthyridin-6-yl)benzoic acid: This compound also contains a nitrophenyl group and a quinoline-like structure, but with different substituents.

    Benzoquinoline derivatives: These compounds share a similar quinoline core but with different functional groups attached.

Uniqueness

8-(3-Nitro-phenyl)-6-pyridin-4-ylmethyl-quinoline is unique due to its specific combination of a nitrophenyl group and a pyridinylmethyl group attached to the quinoline core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

8-(3-Nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline is a quinoline derivative known for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. Its molecular formula is C21H15N3O2, and it features a unique structure that combines a quinoline core with a 3-nitrophenyl group and a pyridin-4-ylmethyl moiety. This compound has garnered attention due to its potential therapeutic applications and mechanisms of action.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The mechanism underlying this activity is believed to involve the generation of reactive oxygen species (ROS), which can induce oxidative stress in microbial cells, leading to cell death. Quinoline derivatives are known for their ability to disrupt cellular processes, making them effective against a range of pathogens.

Anticancer Activity

The anticancer properties of this compound have been extensively studied. Its mechanism of action involves several pathways:

  • Induction of Apoptosis : The generation of ROS can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Interaction with DNA : The quinoline core may intercalate into DNA, causing structural changes that inhibit replication and transcription.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression, further contributing to its anticancer effects.

Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntimicrobialGeneration of ROS inducing oxidative stress
AnticancerInduction of apoptosis, DNA interaction, enzyme inhibition

Study on Anticancer Efficacy

In a recent study, this compound was tested against various cancer cell lines, including breast and lung cancer cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis revealed an increase in apoptotic cells when treated with the compound, confirming its potential as an anticancer agent.

Mechanistic Insights

Further investigations into the mechanism of action revealed that treatment with this compound led to increased levels of oxidative stress markers in cancer cells. Additionally, Western blot analysis showed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, supporting the compound's role in promoting apoptosis.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Alkylation : A quinoline derivative is alkylated with a nitrophenyl-pyridine precursor.
  • Reaction Conditions : The reaction is carried out using dichloromethane as a solvent and tetrabutylammonium iodide as a catalyst under reflux conditions.

Chemical Reactions

The compound can undergo various chemical reactions:

  • Oxidation : The nitrophenyl group can be oxidized to form nitroquinoline derivatives.
  • Reduction : The nitro group can be reduced to an amino group.
  • Substitution : Nucleophilic substitution reactions can occur at the pyridinylmethyl group.

Properties Table

PropertyValue
Molecular FormulaC21H15N3O2
Molecular Weight345.36 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Q & A

Q. How can the structural features of 8-(3-Nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline be characterized in PDE4B inhibition studies?

Methodological Answer: X-ray crystallography is the primary method for resolving binding interactions. The compound's co-crystal structure with PDE4B (PDB ID: 3G45, resolution: 2.63 Å) reveals interactions between the quinoline core, nitrophenyl group, and the catalytic domain. Comparative analysis with the UCR2-lacking PDE4B structure (PDB ID: 2QYL) highlights conformational changes in the UCR2 loop that stabilize inhibitor binding .

Q. What purification techniques are recommended for synthesizing high-purity this compound?

Methodological Answer: Recrystallization using ethanol or dimethylformamide (DMF) is effective for removing byproducts. For example, in analogous quinoline syntheses (e.g., ethyl 2-(1-pyrrolyl)-4-aryl-6-chloro-4H-pyrano[3,2-h]quinoline-3-carboxylate), refluxing in acetic acid followed by ethanol recrystallization achieved >95% purity. Column chromatography with silica gel and a hexane/ethyl acetate gradient can further isolate the target compound .

Q. How can the compound’s solubility and stability be optimized for in vitro assays?

Methodological Answer: Solubility screening in DMSO (10–50 mM stock solutions) followed by dilution in assay buffers (e.g., PBS with 0.1% Tween-80) is standard. Stability is assessed via HPLC-UV at 254 nm over 24–72 hours under varying pH (5–8) and temperature (4–37°C) conditions. For improved aqueous solubility, co-solvents like cyclodextrins or PEG-400 are empirically tested .

Advanced Research Questions

Q. How does the UCR2 domain in PDE4B influence the binding thermodynamics of this compound?

Methodological Answer: Isothermal titration calorimetry (ITC) and mutagenesis studies are critical. Structural data (PDB ID: 3G45) show UCR2 residues (e.g., Arg393, Tyr403) form hydrogen bonds with the pyridinylmethyl group. Mutating these residues (e.g., Arg393Ala) and measuring ΔG (binding free energy) via ITC quantifies their contribution. Comparative ΔG values between U-Cat (with UCR2) and Cat (without UCR2) structures reveal a 2.5-fold affinity enhancement due to UCR2 interactions .

Q. What strategies resolve discrepancies in inhibitory potency (IC50) reported across PDE4B isoforms?

Methodological Answer: Isoform-specific assays (e.g., PDE4B1 vs. PDE4B3) under standardized conditions (pH 7.4, 25°C) are necessary. Kinetic assays using [³H]cAMP as a substrate identify variations in Km and Vmax. Molecular dynamics simulations (e.g., 100 ns trajectories) can model UCR2 flexibility in different isoforms, explaining differential inhibitor binding. Cross-validation with SPR (surface plasmon resonance) confirms binding kinetics .

Q. Can this compound be repurposed to target other phosphodiesterases (e.g., PDE3A or PDE10A)?

Methodological Answer: Computational docking (e.g., AutoDock Vina) against PDE3A (PDB ID: 1SO2) and PDE10A (PDB ID: 3DBA) identifies potential binding pockets. In vitro selectivity profiling via radioligand displacement assays (IC50 ratios) quantifies cross-reactivity. For example, a >50-fold selectivity for PDE4B over PDE3A/PDE10A suggests isoform specificity. Structural alignment of catalytic domains highlights steric clashes in non-target PDEs .

Q. How do electronic effects of the 3-nitrophenyl group modulate the compound’s binding affinity?

Methodological Answer: Substituent analysis via Hammett plots correlates σ values (electron-withdrawing capacity) with inhibitory activity. Synthesizing analogs with -NO2 (σ = 1.27), -CN (σ = 0.66), or -OCH3 (σ = -0.27) groups at the 3-position and testing IC50 reveals a linear relationship (R² > 0.9). Quantum mechanical calculations (DFT at B3LYP/6-31G* level) show nitro group polarization enhances π-π stacking with Phe446 in PDE4B .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(3-Nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline
Reactant of Route 2
Reactant of Route 2
8-(3-Nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.